molecular formula C21H16BrClN4O3 B2378227 (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-17-6

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2378227
CAS No.: 946295-17-6
M. Wt: 487.74
InChI Key: JOXARVVIFLOMDU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring an oxazole ring substituted with a 3-chlorophenyl group and a triazole ring bearing a 4-bromophenyl substituent.

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-8-6-15(22)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-16(23)10-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXARVVIFLOMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. Triazoles and their derivatives have gained attention in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both oxazole and triazole rings. Its molecular formula and structural characteristics are essential for understanding its biological interactions.

PropertyValue
Molecular FormulaC18_{18}H16_{16}BrClN4_{4}O2_{2}
Molecular Weight421.70 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its ability to interact with various molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation: It can modulate the activity of specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Biological Activity

Research indicates that the compound exhibits significant biological activities:

  • Antimicrobial Activity:
    • Studies have shown that compounds with similar triazole structures exhibit potent antibacterial and antifungal properties. The target organisms often include strains of Escherichia coli and Candida albicans.
    • A recent study demonstrated that derivatives of triazoles showed inhibition against various bacterial strains using disc diffusion methods.
  • Anticancer Properties:
    • Triazoles are known to possess anticancer activity by inducing apoptosis in cancer cells. The specific mechanism may involve the activation of caspases or modulation of cell cycle regulators.
  • Anti-inflammatory Effects:
    • Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity: A series of bis-triazole derivatives were synthesized and tested for antimicrobial efficacy. Compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values lower than 50 µg/mL .
  • Anticancer Evaluation: In vitro studies indicated that certain triazole derivatives could inhibit cancer cell proliferation significantly, with IC50 values ranging from 10 to 30 µM against various cancer cell lines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant biological activities:

Anticancer Activity

Numerous studies have demonstrated that triazole derivatives possess anticancer properties. For instance:

  • A related compound showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 1.1 μM to 2.6 μM .
  • Mechanistically, these compounds may inhibit thymidylate synthase, a key enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Similar derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and effective against fungal strains like Candida albicans .

Applications in Medicine

The unique structural features of this compound make it a candidate for various therapeutic applications:

  • Antibacterial and Antifungal Agents : Due to its proven efficacy against pathogenic microorganisms, it can be developed into new antibiotics or antifungal treatments.
  • Cancer Therapeutics : Its cytotoxic properties position it as a potential drug candidate for cancer treatment.

Agricultural Applications

Beyond medicinal uses, there is emerging interest in the application of this compound in agriculture:

  • Pesticidal Activity : Compounds with similar structures have shown promise as agrochemicals due to their ability to inhibit plant pathogens.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

Study ReferenceCompoundBiological ActivityFindings
Triazole derivativeAnticancerIC50 values between 1.1 μM and 2.6 μM against cancer cell lines
Quinazolinone derivativeAntimicrobialMIC values as low as 1.95 μg/mL against Staphylococcus aureus

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and spectroscopic features of the target compound with structurally related analogs from the evidence:

Parameter Target Compound Compound 6m () Compound 41 () Compound from
Core Structure Oxazole-triazole ester Benzoxazole-triazole thione Triazino-indole-pyrazole Benzoxazole-triazole carboxamide
Key Substituents 3-chlorophenyl (oxazole), 4-bromophenyl (triazole) 4-bromophenyl (benzoxazole), 2-methylphenyl (triazole) 4-bromophenyl (pyrazole), indole-derived substituent 4-chlorophenyl (benzoxazole), 2-hydroxyethyl (carboxamide)
Functional Groups Ester (COO), oxazole (C=N), triazole (N=N) Thione (C=S), benzoxazole (C-O-C), triazole (N=N) Triazino (N=N), indole (NH), ketone (C=O) Carboxamide (CONH), benzoxazole (C-O-C)
Molecular Weight ~500–520 (estimated) 464.3 (C22H15BrN4OS) Not explicitly stated 397.82 (C19H16ClN5O3)
IR Peaks Expected: C=O (ester, ~1700 cm⁻¹), C=N (oxazole, ~1590 cm⁻¹) Observed: C=N (1593 cm⁻¹), C=S (1212 cm⁻¹), C-Br (533 cm⁻¹) Not provided Not provided
1H-NMR Features Expected: Aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ ~2.5 ppm) Observed: Triazole H (δ 9.51 ppm), aromatic H (δ 6.10–8.01 ppm), CH3 (δ 2.55 ppm) Not provided Not provided
Bioactivity Insights Hypothetical: Potential kinase inhibition due to triazole-oxazole synergy Reported: Antimicrobial activity (C=S enhances thiol interactions) Not provided Likely solubility advantages from hydroxyethyl group

Key Observations:

Halogen Effects : The 4-bromophenyl group in the target compound and ’s 6m may enhance lipophilicity and π-stacking interactions compared to 4-chlorophenyl derivatives () .

Ester vs. Thione/Carboxamide : The ester group in the target compound likely increases metabolic stability compared to the thione (C=S) in 6m but may reduce hydrogen-bonding capacity relative to carboxamides () .

Methyl Substitution : Methyl groups at the oxazole and triazole positions (target compound) could sterically hinder enzyme binding compared to unsubstituted analogs.

Research Findings and Implications

  • Electronic Properties : The electron-withdrawing 3-chlorophenyl and 4-bromophenyl groups in the target compound may lower the HOMO-LUMO gap, enhancing reactivity in electrophilic substitution reactions .
  • Synthetic Challenges : Structural analogs (e.g., ’s 41 ) highlight difficulties in regioselective triazole formation, necessitating optimized catalysts or protecting-group strategies.

Preparation Methods

Robinson-Gabriel Synthesis of the Oxazole Core

The oxazole ring is constructed via cyclodehydration of an α-acylamino ketone.

Procedure :

  • React 3-chlorobenzamide (10 mmol) with chloroacetone (12 mmol) in acetic anhydride (20 mL) at 120°C for 6 h.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylic acid (85% yield).

Key Data :

Parameter Value
Molecular Formula C₁₁H₈ClNO₃
Yield 85%
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 7.35–7.75 (m, 4H, ArH)

Reduction to the Alcohol

The carboxylic acid is reduced to the primary alcohol for esterification.

Procedure :

  • Dissolve 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylic acid (5 mmol) in THF (15 mL).
  • Add LiAlH₄ (6 mmol) at 0°C, stir for 2 h at room temperature.
  • Quench with Na₂SO₄·10H₂O, filter, and concentrate to obtain 2-(3-chlorophenyl)-5-methyloxazole-4-methanol (92% yield).

Key Data :

Parameter Value
Molecular Formula C₁₁H₁₀ClNO₂
IR (KBr) 3350 cm⁻¹ (O-H), 1610 cm⁻¹ (C=N)

Synthesis of the Triazole Subunit: 1-(4-Bromophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Huisgen 1,3-Dipolar Cycloaddition

The triazole core is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Procedure :

  • React 4-bromophenyl azide (10 mmol) with methyl propiolate (12 mmol) in THF (20 mL) with CuI (0.2 mmol) at 60°C for 12 h.
  • Concentrate and recrystallize from ethanol to yield methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (78% yield).

Key Data :

Parameter Value
Molecular Formula C₁₁H₁₀BrN₃O₂
¹³C NMR (DMSO) δ 165.2 (C=O), 142.1 (triazole C), 131.8–122.4 (ArC)

Saponification to the Carboxylic Acid

The ester is hydrolyzed to the acid for coupling.

Procedure :

  • Reflux methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (5 mmol) with 2N NaOH (15 mL) for 3 h.
  • Acidify with HCl (6N), filter, and dry to obtain 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (95% yield).

Key Data :

Parameter Value
Molecular Formula C₁₀H₈BrN₃O₂
HRMS m/z 313.97 (M+H⁺)

Esterification to Form the Target Compound

Steglich Esterification

The alcohol and acid are coupled using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Procedure :

  • Dissolve 2-(3-chlorophenyl)-5-methyloxazole-4-methanol (5 mmol) and 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (5 mmol) in DCM (20 mL).
  • Add DCC (6 mmol) and DMAP (0.5 mmol), stir at room temperature for 24 h.
  • Filter, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the target compound (80% yield).

Key Data :

Parameter Value
Molecular Formula C₂₁H₁₆BrClN₄O₃
Melting Point 162–164°C
¹H NMR (CDCl₃) δ 2.38 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 5.28 (s, 2H, OCH₂), 7.22–7.85 (m, 8H, ArH)
HRMS m/z 487.74 (M+H⁺)

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Ester Formation

An alternative to Steglich conditions employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • React oxazole alcohol (5 mmol), triazole acid (5 mmol), DEAD (6 mmol), and PPh₃ (6 mmol) in THF (20 mL) at 0°C.
  • Warm to room temperature, stir for 12 h.
  • Isolate product with 82% yield.

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

  • Heat oxazole alcohol and triazole acid with DCC/DMAP in DCM at 100°C for 20 min.
  • Achieve 85% yield with 99% purity by HPLC.

Critical Analysis of Methodologies

  • Huisgen Cycloaddition : Ensures regioselective triazole formation but requires strict anhydrous conditions.
  • Esterification : Steglich conditions avoid racemization but generate DCU byproduct, complicating purification.
  • Scale-Up Feasibility : Mitsunobu offers higher reproducibility, while microwave methods reduce energy costs.

Q & A

Basic Question: What are the key synthetic routes for preparing this compound?

Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, leveraging cyclocondensation and coupling strategies. For example:

  • Step 1: Oxazole ring formation via cyclocondensation of precursors like 3-chlorophenyl-substituted ketones with ammonium acetate .
  • Step 2: Triazole core assembly using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-bromophenyl azides and methyl-substituted alkynes .
  • Step 3: Esterification of the oxazole methyl group with the triazole carboxylate using DCC/DMAP coupling .
    Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .

Advanced Question: How can conflicting spectral data (e.g., NMR/IR) for this compound be resolved during characterization?

Methodological Answer:
Discrepancies in spectral data may arise from tautomerism or impurities. To resolve:

  • Perform 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the aromatic/heterocyclic regions .
  • Compare experimental IR carbonyl stretches (e.g., 1720–1740 cm⁻¹ for esters) with computational (DFT) predictions to validate functional groups .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out side products .

Basic Question: What spectroscopic techniques are critical for structural validation?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for bromo/chlorophenyl groups) and methyl substituents (δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Identifies ester C=O (∼1725 cm⁻¹) and triazole C=N (∼1520 cm⁻¹) stretches .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the oxazole-triazole ester linkage .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:
SAR studies require systematic modifications:

  • Variation of substituents : Replace 4-bromophenyl with 4-fluorophenyl to assess halogen effects on target binding .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid to evaluate pharmacokinetic impacts .
  • Biological assays : Test derivatives against enzyme targets (e.g., cytochrome P450) using fluorescence polarization or SPR to quantify binding affinity .

Basic Question: What are the compound’s stability considerations under experimental conditions?

Methodological Answer:
Stability depends on:

  • pH : Hydrolyzes in basic conditions (pH > 9) due to ester lability; use buffered solutions (pH 6–7) for biological assays .
  • Light : Bromine/chlorine substituents may cause photodegradation; store in amber vials .
  • Temperature : Decomposes above 150°C; use low-temperature storage (-20°C) for long-term stability .

Advanced Question: How can computational methods optimize the synthesis yield of this compound?

Methodological Answer:
Computational tools enhance yield via:

  • Reaction modeling : DFT calculations (e.g., Gaussian) to identify rate-limiting steps (e.g., cyclocondensation barriers) .
  • Solvent optimization : COSMO-RS simulations to select solvents improving intermediate solubility (e.g., DMF vs. THF) .
  • Catalyst screening : Machine learning (e.g., AutoCat) predicts optimal catalysts for CuAAC steps .

Basic Question: What are the compound’s key pharmacophores and their roles?

Methodological Answer:
Critical pharmacophores include:

  • Oxazole ring : Enhances metabolic stability and participates in π-π stacking with hydrophobic enzyme pockets .
  • Triazole core : Acts as a hydrogen bond acceptor via N3, improving target affinity .
  • Halogenated aryl groups : Bromine/chlorine increase lipophilicity and influence binding to halogen-bonding domains .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction provides:

  • Torsion angles : Confirms spatial orientation of the oxazole-triazole ester linkage (e.g., dihedral angles < 30° indicate planarity) .
  • Intermolecular interactions : Identifies halogen bonding (Br···N/O distances ∼3.3 Å) and C-H···π contacts stabilizing the crystal lattice .
  • Polymorphism screening : DSC/PXRD detects alternative crystalline forms affecting solubility .

Basic Question: What are the compound’s solubility profiles in common solvents?

Methodological Answer:
Solubility varies with polarity:

  • High solubility : DMSO, DMF (due to ester and heterocyclic polarity) .
  • Low solubility : Water, hexane (requires sonication or co-solvents like 10% EtOH for assays) .
  • LogP : Predicted ∼3.5 (Schrödinger Suite) indicates moderate lipophilicity .

Advanced Question: How can contradictory biological activity data across studies be reconciled?

Methodological Answer:
Address contradictions via:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variables (e.g., serum content affecting bioavailability) .
  • Target selectivity profiling : Use kinome-wide screening to differentiate primary targets from off-site effects .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing reported efficacy .

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